(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a 2-methyl-1H-imidazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via hydroboration, where a B-H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with potential biological activity.
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)phenyl)acetamide: A compound with a similar cyano and imidazole structure.
Uniqueness
(2-Cyano-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a cyano group on the same phenyl ring, which can provide distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10BN3O2 |
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Molecular Weight |
227.03 g/mol |
IUPAC Name |
[2-cyano-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O2/c1-8-14-4-5-15(8)10-2-3-11(12(16)17)9(6-10)7-13/h2-6,16-17H,1H3 |
InChI Key |
ZLMIITYXOMGGDT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)C#N)(O)O |
Origin of Product |
United States |
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